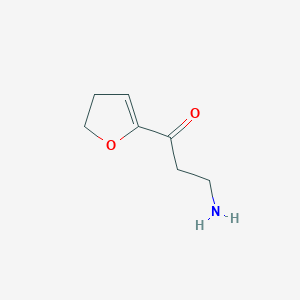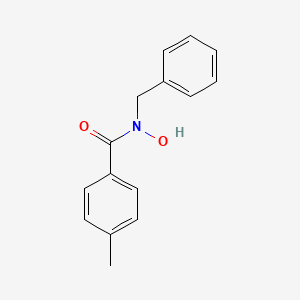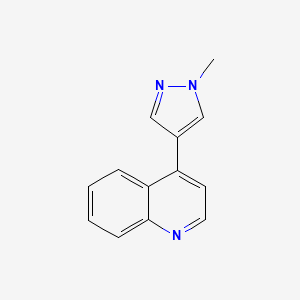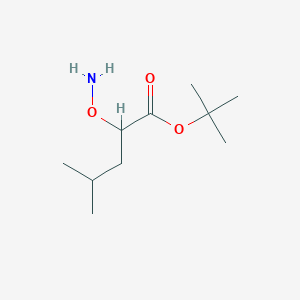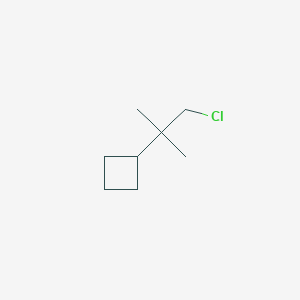
(1-Chloro-2-methylpropan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-methylpropan-2-yl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclobutane ring substituted with a 1-chloro-2-methylpropan-2-yl group. The molecular formula of this compound is C8H15Cl, and it has a molecular weight of 146.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclobutane can be achieved through various organic reactions. One common method involves the reaction of cyclobutane with 1-chloro-2-methylpropane under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different cycloalkane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclobutanes, while oxidation and reduction reactions can produce different cycloalkane derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-methylpropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound may be used in studies involving the interaction of cycloalkanes with biological molecules.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclobutane involves its interaction with molecular targets through various pathways. The chlorine atom and the cyclobutane ring play crucial roles in its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in chemical reactions or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-carbon ring.
1-Chlorocyclobutane: A cyclobutane ring with a chlorine substituent.
2-Methylcyclobutane: A cyclobutane ring with a methyl substituent.
Uniqueness
(1-Chloro-2-methylpropan-2-yl)cyclobutane is unique due to the presence of both a chlorine atom and a 2-methylpropan-2-yl group on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
(1-chloro-2-methylpropan-2-yl)cyclobutane |
InChI |
InChI=1S/C8H15Cl/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
OMKDYJOPDFHRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
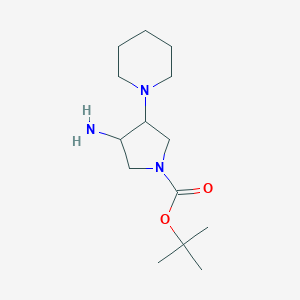
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
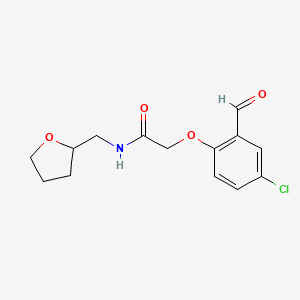

![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
